molecular formula C28H28FN3O3 B2834204 4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one CAS No. 1018125-09-1

4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2834204
CAS No.: 1018125-09-1
M. Wt: 473.548
InChI Key: RAKMEKUBNQEADI-UHFFFAOYSA-N
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Description

4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the 3,4-dimethylphenoxy and 3-fluorophenyl groups. The final step involves the formation of the pyrrolidin-2-one ring. Common reagents used in these reactions include various aldehydes, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine

Uniqueness

4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one is unique due to its specific structural features, such as the presence of the 3,4-dimethylphenoxy and 3-fluorophenyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3/c1-18-10-11-24(12-19(18)2)35-17-23(33)16-32-26-9-4-3-8-25(26)30-28(32)20-13-27(34)31(15-20)22-7-5-6-21(29)14-22/h3-12,14,20,23,33H,13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKMEKUBNQEADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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